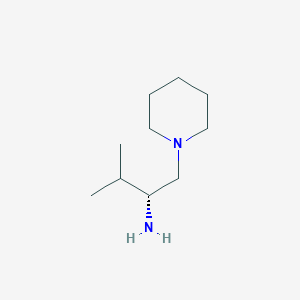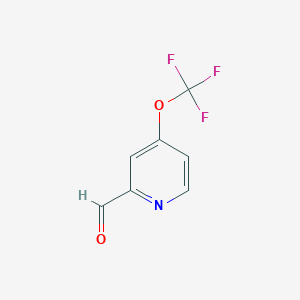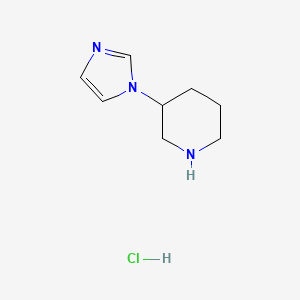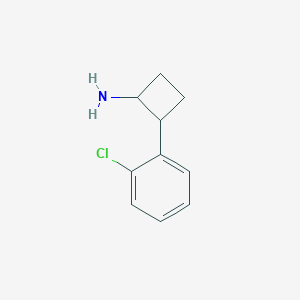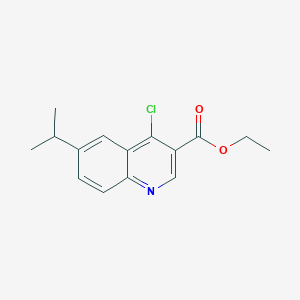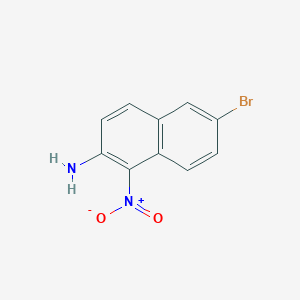
2,3-Dibromo-4-methylaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of anilines typically involves a series of chemical reactions . For instance, the synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline involves electrophilic aromatic substitution, where bromine replaces one of the hydrogen atoms in the 4-position of the 4-Methylaniline molecule .Molecular Structure Analysis
The molecular structure of “2,3-Dibromo-4-methylaniline” can be represented by the formula C7H7Br2N . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
“2,3-Dibromo-4-methylaniline” can participate in various chemical reactions. For example, it can participate in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline .Applications De Recherche Scientifique
Carcinogenic Potential Studies
Research on structurally related aromatic amines, including compounds similar to 2,3-Dibromo-4-methylaniline, has investigated their carcinogenic potential. For instance, studies involving 4,4′-methylene-bis(2-methylaniline) have shown its ability to produce tumors in the liver, skin, and mammary glands in rats. This kind of research is pivotal for understanding the potential health risks of chemical exposure in both industrial and environmental contexts (Stula, Sherman, Zapp, & Clayton, 1975).
Electrochemical Studies
The electrochemical behavior of substances structurally similar to 2,3-Dibromo-4-methylaniline has been a subject of scientific interest. For example, studies on the anodic decomposition pathways of substituted p-bromoanilines, such as 2,4-dibromo-6-methylaniline, in aqueous sulfuric acid at a platinum electrode, reveal insights into the oxidation processes and the formation of various products like p-benzoquinone. Such research contributes to a deeper understanding of the electrochemical properties of bromoanilines and their derivatives (Arias, Brillas, & Costa, 1990).
Environmental Monitoring
The detection of aromatic amines, including methylanilines, in environmental samples like river waters has been a significant area of research. Studies focusing on the presence of compounds like 4-methylaniline in Dutch rivers emphasize the importance of monitoring chemical pollutants in water bodies for environmental safety and public health (Wegman & Korte, 1981).
Safety and Hazards
Propriétés
IUPAC Name |
2,3-dibromo-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYIHBHQKUMCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B3231210.png)

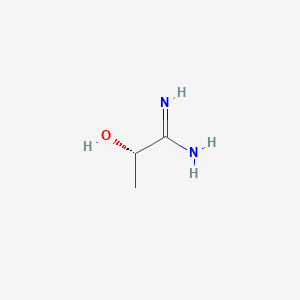
![4-Chloro-2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidine](/img/structure/B3231224.png)
